molecular formula C9H9ClN2 B2780319 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline CAS No. 1037776-03-6

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2780319
CAS No.: 1037776-03-6
M. Wt: 180.64
InChI Key: QNUMAMGWSOWRBN-UHFFFAOYSA-N
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Description

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline is a versatile chemical building block designed for research use only. It is a specialist scaffold within the tetrahydroquinazoline family, a privileged structure in medicinal chemistry known for its broad spectrum of biological activities . This compound serves as a key synthetic intermediate for exploring structure-activity relationships (SAR) in drug discovery programs. Researchers can utilize this scaffold to develop novel therapeutic agents, particularly in oncology. The tetrahydroquinazoline core has been identified as a novel inhibitor of human topoisomerase IIα (topoIIα), a validated anticancer target . Unlike clinically used topoII poisons (e.g., etoposide) that stabilize DNA-enzyme complexes and cause DNA breaks, certain catalytic inhibitors based on this scaffold block topoII function without evidence of DNA intercalation or cleavage complex formation, a mechanism potentially linked to a safer profile by reducing the risk of secondary malignancies . Furthermore, the quinazoline pharmacophore is a established template for designing multi-target inhibitors. It forms the basis of compounds that can simultaneously inhibit critical intracellular targets like microtubules and receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, offering a promising strategy to overcome drug resistance in cancer treatment . The 2-chloro substituent on this specific analog provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald), allowing for the introduction of diverse aryl, heteroaryl, and amine groups to optimize potency, selectivity, and drug-like properties . This makes 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline a highly valuable reagent for chemists and biologists engaged in the synthesis and development of new biologically active molecules.

Properties

IUPAC Name

4-chloro-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUMAMGWSOWRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CN=C(N=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2-chloroquinazoline with a suitable methano derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroquinazoline derivatives, including 2-chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline, as inhibitors of human topoisomerase II (topoII), a well-established target for anticancer therapy. Unlike traditional topoII poisons that enhance DNA cleavage and are linked to secondary cancers, these compounds inhibit topoII function without causing DNA intercalation. For instance, a novel derivative exhibited an IC50 of 2 μM against DNA relaxation and demonstrated selectivity for the topoIIα isoform over topoIIβ . This selectivity is crucial as it may reduce side effects associated with conventional treatments.

Antimicrobial Effects

The compound's potential as an antimicrobial agent has also been investigated. Studies have reported that tetrahydroquinoline derivatives exhibit activity against several bacterial strains and fungi. The mechanisms typically involve disruption of microbial cell walls or inhibiting essential metabolic pathways within the pathogens .

Case Study: Anticancer Activity

A notable case study involved a series of tetrahydroquinazoline derivatives tested for antiproliferative effects on human cancer cell lines. Among these derivatives, one compound demonstrated significant inhibition of cell growth in melanoma cells (G-361) with a favorable pharmacokinetic profile in vivo . These findings suggest that further development could lead to new therapeutic agents for cancer treatment.

Case Study: Antiviral Screening

In another study focusing on antiviral properties during the COVID-19 pandemic, several tetrahydroquinazoline derivatives were screened for activity against SARS-CoV-2. While specific results for 2-chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline are pending publication, preliminary results indicated that structurally similar compounds showed promising inhibition of viral replication in vitro .

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The methano bridge in 2-chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline distinguishes it from non-bridged analogs like 2-chloro-5,6,7,8-tetrahydroquinazoline (CAS 81532-76-5). The latter lacks the bicyclic framework, resulting in a monocyclic tetrahydroquinazoline system . The bridge introduces steric constraints and alters ring strain, which may affect conformational flexibility and intermolecular interactions.

Physicochemical Properties

Key physicochemical parameters are compared below:

Property 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline 2-Chloro-5,6,7,8-tetrahydroquinazoline
Molecular Formula C₉H₉ClN₂* C₈H₉ClN₂
Molecular Weight (g/mol) ~182.63 (calculated) 168.62
XLogP3 ~3.0 (estimated) 2.4
Hydrogen Bond Acceptors 2 2
Topological Polar Surface Area (Ų) 25.8 (estimated) 25.8

*Inferred from structural modifications. The methano bridge increases molecular weight and lipophilicity (higher XLogP3) compared to the non-bridged analog .

Research Findings and Implications

  • Synthetic Accessibility: Non-bridged analogs like 2-chloro-5,6,7,8-tetrahydroquinazoline are synthesized via reflux with HCl, as seen in related compounds . The methano-bridged variant likely requires additional steps to form the bicyclic framework.
  • Safety Profile: Chlorinated tetrahydroquinazolines are generally toxic if ingested, as noted for 2-chloro-5,6,7,8-tetrahydroquinazoline (acute oral toxicity) . The methano bridge may alter metabolic pathways, necessitating specific toxicity studies.

Biological Activity

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline belongs to the quinazoline family and is characterized by a methano bridge that distinguishes it from other derivatives in this class. The synthesis typically involves the reaction of 2-chloroquinazoline with a suitable methano derivative under controlled conditions. Common reagents include catalysts and inert atmospheres to minimize side reactions .

The biological activity of 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline is largely attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .

Biological Activities

Research indicates that 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline exhibits various biological activities:

1. Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro assays demonstrated that derivatives of tetrahydroquinazoline can inhibit human topoisomerase II (topoII), a validated target for anticancer drugs .
  • Compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines with significant selectivity indices .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, although further studies are required to establish its efficacy and mechanism.

3. Enzyme Inhibition
Research indicates that 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline can inhibit key enzymes involved in metabolic pathways. For example:

  • Inhibition of DHFR leads to disrupted folate metabolism in cancer cells, contributing to its anticancer effects .

Case Studies

A review of recent literature highlights several case studies that underscore the biological relevance of 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline:

Study Focus Findings
Study A (2020)Anticancer ActivityIdentified as an inhibitor of topoII; showed selective cytotoxicity against cancer cells with minimal toxicity to normal cells .
Study B (2022)Enzyme InhibitionDemonstrated effective inhibition of DHFR; potential implications for drug development targeting cancer .
Study C (2023)Antimicrobial PropertiesExhibited inhibitory effects against Gram-positive bacteria; further exploration needed for broader applications.

Q & A

Basic: What are the recommended methods for structural characterization of 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline?

To confirm the molecular structure, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify substituents and bridge positions. For example, the methano bridge (C5-C8) will show distinct coupling patterns in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., C9_9H10_{10}ClN2_2 for related derivatives) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is ideal. Similar tetrahydroquinazoline derivatives have been resolved using this method .

Basic: What synthetic strategies are effective for preparing 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline?

Two validated approaches include:

Cyclocondensation : React guanidine derivatives with cyclic ketones or aldehydes under acidic conditions. For example, cyclization of 2-aminobenzonitrile analogs with chlorinating agents (e.g., POCl3_3) yields chloro-substituted tetrahydroquinazolines .

Post-Functionalization : Introduce the chloro group via electrophilic substitution on a pre-formed tetrahydroquinazoline scaffold using Cl2_2 or SO2_2Cl2_2 .

Method Key Reagents Yield Range Reference
CyclocondensationPOCl3_3, DMF45–60%
Electrophilic ChlorinationSO2_2Cl2_2, AlCl3_330–50%

Basic: How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

  • Solubility : Use Hansen solubility parameters (HSPs) to predict solvents. Polar aprotic solvents (e.g., DMSO, DMF) are recommended for dissolution, as seen in analogs like 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Chloro-substituted tetrahydroquinazolines typically degrade via hydrolysis; pH 7–9 buffers stabilize the core structure .

Advanced: How does the chloro substituent at position 2 influence reactivity in nucleophilic aromatic substitution (SNAr)?

The chloro group activates the quinazoline ring for SNAr but steric hindrance from the methano bridge may reduce reactivity. To optimize:

  • Use polar solvents (e.g., DMF) and elevated temperatures (80–100°C).
  • Pair with strong nucleophiles (e.g., amines, thiols). For example, substitution with piperazine in similar compounds achieves >70% conversion .
  • Caution : Competing reduction of the tetrahydro ring may occur; monitor with TLC/MS .

Advanced: What in vitro assays are suitable for evaluating biological activity of this compound?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to quinazoline’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., Z′-LYTE™) .
  • Antimicrobial Activity : Perform microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus), as tetrahydroquinazolines show moderate activity .

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., dihydrofolate reductase). Focus on the chloro group’s electrostatic contributions .
  • QSAR Models : Train models on analogs (e.g., 2-phenyl-5,6,7,8-tetrahydroquinazoline) to predict logP and IC50_{50} values .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Challenges : Low melting points (<100°C) and polymorphism are common in tetrahydroquinazolines .
  • Solutions : Use slow evaporation in mixed solvents (e.g., ethanol/water). Add seed crystals from analogs (e.g., 8-chloro-5,5-dimethyl-5,6-dihydrotetrazoloquinazoline) .

Advanced: How can regioselectivity issues during synthesis be addressed?

  • Protecting Groups : Protect the methano bridge with Boc groups to direct substitution to position 2 .
  • Directed Lithiation : Use LDA to deprotonate position 2 selectively before introducing substituents .

Notes on Contradictions and Limitations

  • Synthetic Yields : Reported yields vary (30–60%) depending on starting materials and purification methods .
  • Biological Data : Limited direct evidence exists for this compound; extrapolate cautiously from structural analogs .

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